![molecular formula C23H23N5O3S B2634288 2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 932496-60-1](/img/structure/B2634288.png)
2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[4,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[4,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has a thioacetamide group attached to the pyrimidine ring and a benzyl group attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the thioacetamide group might undergo hydrolysis or other nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar thioacetamide group and the aromatic benzyl group could impact its solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
The compound serves as a precursor in the synthesis of diverse heterocyclic structures, indicating its utility in the field of medicinal chemistry for developing new therapeutic agents. Notably, compounds derived from such precursors demonstrate a range of biological activities, including insecticidal, antimicrobial, and potentially anticancer properties. For example, certain derivatives have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating potential utility in oncological research and treatment development (Al-Sanea et al., 2020). Furthermore, the structure of these compounds facilitates the synthesis of novel heterocyclic compounds with significant biological activities, such as COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential application in developing new pharmacological agents (Abu‐Hashem et al., 2020).
Utility in Structural and Chemical Analysis
The compound's derivatives are also pivotal in chemical structure analysis and reactivity studies. For instance, they are employed as intermediates in synthesizing a variety of complex molecules and exploring their chemical behavior with different reagents. This not only aids in understanding the chemical properties of these compounds but also in discovering new reactions and synthetic pathways that could be crucial for developing novel chemical entities. Such studies often lead to the identification of compounds with potential biological activities, thereby contributing to the drug discovery and development process (Farouk et al., 2021).
Role in Developing Bioactive Molecules
The compound and its derivatives serve as key intermediates for synthesizing various bioactive molecules. The biological activities of these synthesized compounds, such as antimicrobial and insecticidal properties, are evaluated to assess their potential as therapeutic agents. This demonstrates the compound's significance in the field of bioorganic and medicinal chemistry, where it contributes to the synthesis and discovery of new drugs and bioactive molecules (Albratty et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-27-14-18-21(26-27)22(30)28(13-16-9-5-4-6-10-16)23(25-18)32-15-20(29)24-17-11-7-8-12-19(17)31-2/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHFUWOELIDZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

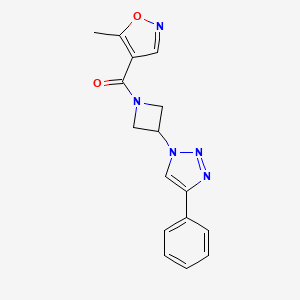
![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)
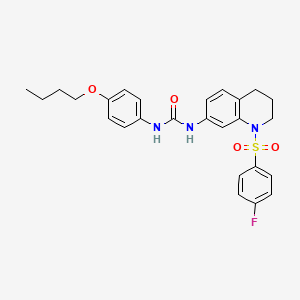

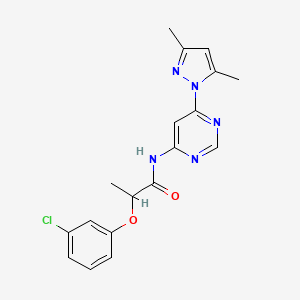
![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)


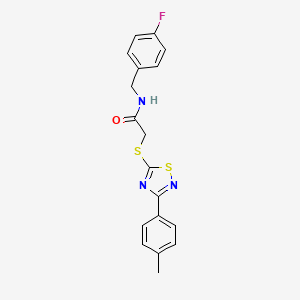
![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)
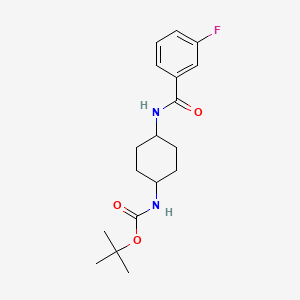
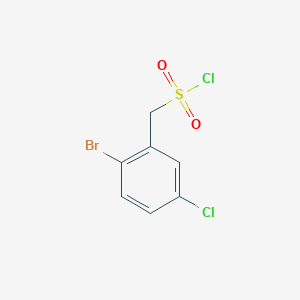
![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/no-structure.png)